molecular formula C25H22ClN3O4 B11280789 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol

Cat. No.: B11280789
M. Wt: 463.9 g/mol
InChI Key: OWOKTSKENCEUEE-UHFFFAOYSA-N
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Description

2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with amino, methoxy, and chlorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The nitro groups, if present, can be reduced to amino groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield phenolic compounds, while reduction of nitro groups can yield amino derivatives.

Scientific Research Applications

2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxyphenol: Shares the methoxy and amino functional groups but lacks the pyrimidine core and chlorophenyl group.

    Aminopyrimidine: Contains the pyrimidine core with amino substitution but lacks the methoxy and chlorophenyl groups.

Uniqueness

2-[2-AMINO-5-(3-METHOXYPHENOXY)-6-METHYLPYRIMIDIN-4-YL]-5-[(2-CHLOROPHENYL)METHOXY]PHENOL is unique due to its combination of functional groups and the specific arrangement of these groups around the pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C25H22ClN3O4/c1-15-24(33-19-8-5-7-17(12-19)31-2)23(29-25(27)28-15)20-11-10-18(13-22(20)30)32-14-16-6-3-4-9-21(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29)

InChI Key

OWOKTSKENCEUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3Cl)O)OC4=CC=CC(=C4)OC

Origin of Product

United States

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